molecular formula C23H28N4O3 B2663840 5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868214-81-7

5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

Cat. No.: B2663840
CAS No.: 868214-81-7
M. Wt: 408.502
InChI Key: QCJCINCFZJLOCL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused tricyclic core with a pyrimidine ring adjacent to a quinoline moiety. The structure is substituted at the 5-position with a 4-(dimethylamino)phenyl group, at the 1-position with an ethyl group, and at the 8-position with two methyl groups.

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-1-ethyl-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-6-27-20-19(21(29)25-22(27)30)17(13-7-9-14(10-8-13)26(4)5)18-15(24-20)11-23(2,3)12-16(18)28/h7-10,17,24H,6,11-12H2,1-5H3,(H,25,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJCINCFZJLOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N(C)C)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

This compound belongs to the class of pyrimidine derivatives and exhibits a variety of functional groups that may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several key studies:

Cell Line IC₅₀ (µM) Mechanism of Action Reference
MCF-7 (Breast)0.38Induction of apoptosis via caspase activation
A549 (Lung)0.24G2/M phase cell cycle arrest
K562 (Leukemia)28.7Topoisomerase II inhibition
Colo205 (Colon)15.01DNA damage response activation

The mechanisms by which this compound exerts its anticancer effects include:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes G2/M phase arrest in various cancer cell lines, preventing cell division.
  • Topoisomerase Inhibition : The compound interferes with topoisomerase II activity, which is critical for DNA replication and repair.

Study 1: In Vitro Efficacy Against Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that the compound exhibited an IC₅₀ value of 0.38 µM. The study reported that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and morphological changes indicative of cell death .

Study 2: Lung Cancer Cell Response

In experiments involving A549 lung cancer cells, the compound showed an IC₅₀ of 0.24 µM. The results indicated that it effectively induced G2/M phase arrest and inhibited cell proliferation .

Study 3: Mechanistic Insights in Leukemia

Research on K562 leukemia cells revealed an IC₅₀ value of 28.7 µM. The study highlighted that the compound's mechanism involved topoisomerase II inhibition, which is crucial for DNA strand separation during replication .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the pyrimidoquinoline structure. For instance, derivatives of pyrimido[5,4-b]quinolin-2,4-triones have demonstrated significant cytotoxicity against various cancer cell lines. In one study, a series of compounds were tested against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), showing promising IC50 values that indicate effective inhibition of cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 Value (µM)Reference
Compound AA5492.4
Compound BMCF-70.38
Compound CColo20515.01

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Research has indicated that similar compounds exhibit COX-II inhibition and antioxidant properties. These effects are crucial in treating inflammatory diseases and conditions associated with oxidative stress .

Synthesis and Chemical Properties

The synthesis of this compound involves a one-pot reaction using starting materials such as 5-aminouracil and dimedone under microwave irradiation. This method not only simplifies the synthesis process but also enhances yield and purity . The structural confirmation is typically achieved through techniques like NMR spectroscopy and mass spectrometry.

Future Research Directions

Further research is necessary to explore the full therapeutic potential of 5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione. Potential areas include:

  • In vivo studies to assess efficacy and safety in animal models.
  • Mechanistic studies to elucidate specific molecular targets.
  • Formulation development for enhanced bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimido[4,5-b]quinoline derivatives exhibit diverse pharmacological and material properties depending on substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Physical Properties Comparison

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Notable Properties
Target: 5-(4-(Dimethylamino)phenyl)-1-ethyl-8,8-dimethyl C₂₅H₂₉N₅O₃ 447.54 N/A N/A Predicted high thermal stability
5-(4-Hydroxyphenyl)-8,8-dimethyl () C₁₉H₁₉N₃O₄ 353.37 >300 IR: O-H stretch ~3400 cm⁻¹; NMR: δ 7.2 (Ar-H) High crystallinity, polar solubility
5-(4-Methylphenyl)-8,8-dimethyl () C₂₀H₂₁N₃O₃ 351.40 N/A Crystallographic data (solvate form) Non-polar substituent enhances lipophilicity
5-Phenyl-1,3,8,8-tetramethyl () C₂₀H₂₂N₄O₃ 366.42 N/A IR: 1700 cm⁻¹ (C=O); ¹H NMR: δ 5.5 (s, 1H) Stabilized by intramolecular H-bonding
5-[2-(Difluoromethoxy)phenyl]-1,3-dimethyl () C₂₀H₁₉F₂N₃O₄ 403.39 N/A ¹⁹F NMR: δ -80 to -120 ppm Enhanced metabolic stability via fluorination

Key Findings from Comparative Analysis

Substituent Effects on Solubility: Polar groups (e.g., hydroxyl in ) increase aqueous solubility, while alkyl/aryl groups (e.g., 4-methylphenyl in ) enhance lipophilicity. The dimethylamino group in the target compound likely improves membrane permeability due to its basicity .

Thermal Stability :

  • High melting points (>300°C) are common in this family (), attributed to rigid fused-ring systems and intermolecular hydrogen bonding .

Synthetic Flexibility :

  • Multicomponent reactions () allow modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Potential: While direct data on the target compound’s bioactivity is absent, structurally related compounds exhibit kinase inhibition () and epigenetic modulation (), suggesting plausible therapeutic avenues .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm substituent positioning and hydrogen bonding (e.g., aromatic protons at δ 7.21–7.34 ppm ).
  • IR Spectroscopy : Detect functional groups (e.g., carbonyl stretches at 1695–1748 cm⁻¹ ).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z = 274 ).
  • HPLC-PDA : Assess purity (>95% recommended for biological assays).

What mechanistic insights exist for the cyclization steps in pyrimidoquinoline core formation?

Advanced Research Question
Mechanistic studies using kinetic isotope effects (KIEs) or trapping intermediates (e.g., with D₂O) reveal whether cyclization proceeds via carbocation or radical pathways. For example, regioselectivity in similar compounds is attributed to steric hindrance and electronic effects of substituents (e.g., methyl groups directing ring closure ).

How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

Advanced Research Question

  • Replication Studies : Reproduce conditions with strict control of variables (e.g., humidity, reagent purity).
  • Analytical Cross-Validation : Use multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) to resolve conflicting NMR/IR assignments .
  • Collaborative Benchmarking : Compare data across labs using standardized protocols (e.g., IUPAC guidelines) .

How can in vitro assays evaluate biological activity while accounting for physicochemical properties?

Advanced Research Question

  • Solubility Screening : Use DMSO stock solutions with dilution in PBS (critical for hydrophobic compounds) .
  • Cell-Based Assays : Optimize media pH and serum content to mimic physiological conditions.
  • QSAR Modeling : Relate logP, polar surface area, and bioavailability to activity trends .

What advanced separation techniques improve purification of this compound?

Basic Research Question

  • Flash Chromatography : Gradient elution (hexane:EtOAc) separates closely related impurities.
  • Membrane Technologies : Nanofiltration removes low-MW byproducts .
  • Crystallization Optimization : Solvent-antisolvent pairs (e.g., EtOH/H₂O) enhance crystal purity .

How do steric and electronic effects of substituents influence the compound’s stability?

Advanced Research Question

  • Steric Effects : Bulky groups (e.g., 8,8-dimethyl) reduce conformational flexibility, enhancing thermal stability.
  • Electronic Effects : Electron-donating groups (e.g., dimethylamino) increase electron density on the quinoline ring, affecting redox stability. Accelerated degradation studies (40°C/75% RH) quantify these effects .

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